molecular formula C15H19N3 B13899830 4-(4-Benzylimidazol-1-yl)piperidine

4-(4-Benzylimidazol-1-yl)piperidine

Cat. No.: B13899830
M. Wt: 241.33 g/mol
InChI Key: MPYXWQPJOSHXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylimidazol-1-yl)piperidine is a compound that features a piperidine ring substituted with a benzylimidazole group Piperidine is a six-membered heterocyclic amine, and the imidazole ring is a five-membered heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylimidazol-1-yl)piperidine typically involves the reaction of piperidine derivatives with benzylimidazole. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a benzylimidazole under basic conditions. For example, the reaction can be carried out using sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylimidazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or imidazole ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

4-(4-Benzylimidazol-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Benzylimidazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 1-benzyl-4-piperidinecarboxamide and 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.

    Imidazole Derivatives: Compounds such as 2-(4,5-diphenyl-1H-imidazol-2-yl)quinoline.

Uniqueness

4-(4-Benzylimidazol-1-yl)piperidine is unique due to the combination of the piperidine and benzylimidazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

4-(4-benzylimidazol-1-yl)piperidine

InChI

InChI=1S/C15H19N3/c1-2-4-13(5-3-1)10-14-11-18(12-17-14)15-6-8-16-9-7-15/h1-5,11-12,15-16H,6-10H2

InChI Key

MPYXWQPJOSHXBS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(N=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.